molecular formula C5H5LiO B14639174 Lithium, (5-methyl-2-furanyl)- CAS No. 54783-53-8

Lithium, (5-methyl-2-furanyl)-

Cat. No.: B14639174
CAS No.: 54783-53-8
M. Wt: 88.1 g/mol
InChI Key: YOTJXKVWIFOAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound likely involves lithium coordinated with an organic anion derived from a methyl-substituted furan ring.

Lithium-based compounds, particularly those with organic ligands, are widely studied for their structural versatility and functional properties. For example, lithium succinate and related carboxylates exhibit diverse crystal structures influenced by anion geometry and lithium coordination . Industrial applications of lithium compounds span energy storage (e.g., lithium-ion batteries) and biocidal agents, as seen in lithium chloride’s efficacy against Varroa mites .

Properties

CAS No.

54783-53-8

Molecular Formula

C5H5LiO

Molecular Weight

88.1 g/mol

IUPAC Name

lithium;5-methyl-2H-furan-2-ide

InChI

InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1

InChI Key

YOTJXKVWIFOAJG-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=[C-]O1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

Lithium 5-methyl-2-furyltriolborate ([ArB(OCH₂)₃CCH₃]Li, Ar = 5-methyl-2-furyl) is synthesized through the reaction of 5-methyl-2-furylboronic acid with a triol ligand, such as 1,1,1-tris(hydroxymethyl)ethane, in the presence of a lithium base. The triol acts as a stabilizing ligand, forming a borate complex that enhances the compound’s stability and reactivity in subsequent catalytic cycles.

The reaction typically proceeds in anhydrous dioxane under nitrogen atmosphere at 0–5°C to prevent premature decomposition. Lithium hydroxide or methyllithium is employed as the base, facilitating deprotonation and complexation. The resulting triolborate is isolated via crystallization or solvent evaporation, yielding a air-sensitive white solid.

Optimization and Catalytic Applications

Optimized conditions for this method involve a 1:1 molar ratio of boronic acid to triol, with excess lithium base (1.2 equivalents) to ensure complete deprotonation. Reaction times range from 4–6 hours, achieving yields of 85–92%. The triolborate’s utility is demonstrated in rhodium-catalyzed asymmetric 1,4-additions to α,β-unsaturated ketones, where it delivers enantiomeric excesses (ee) of 91–99%. For example, coupling with methyl vinyl ketone produces β-(5-methyl-2-furyl) ketones, which are ozonolyzed to γ-oxo-carboxylic acids—key intermediates in pharmaceutical synthesis.

Direct Lithiation of 5-Methyl-2-Furan

Deprotonation Using Strong Lithium Bases

The direct generation of 2-lithio-5-methylfuran via deprotonation of 5-methyl-2-furan is achieved using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. The furan’s α-hydrogen, activated by the electron-withdrawing oxygen atom, is selectively abstracted, forming a lithium intermediate stabilized by coordination with THF.

This method requires strict anhydrous conditions and inert atmosphere to prevent side reactions with moisture or oxygen. Quenching the reaction with electrophiles, such as carbonyl compounds, enables the synthesis of functionalized furans. For instance, reacting 2-lithio-5-methylfuran with 2-indanone yields 2-(5′-methyl-2′-furyl)-substituted indene, a precursor for zirconocene catalysts.

Scalability and Industrial Considerations

While laboratory-scale lithiation achieves yields exceeding 80%, industrial scalability faces challenges due to the pyrophoric nature of n-BuLi and the low thermal stability of the lithiated product. Alternatives such as lithium diisopropylamide (LDA) offer milder conditions but require longer reaction times (12–24 hours). Recent advances in flow chemistry have improved safety and efficiency, enabling continuous production of lithiated furans for large-scale metallocene synthesis.

Comparative Analysis of Methods

Parameter Triolborate Method Direct Lithiation
Yield 85–92% 75–85%
Reaction Temperature 0–5°C −78°C
Stability of Product High (crystalline solid) Low (requires in situ use)
Enantioselectivity in Catalysis 91–99% ee Not applicable
Scalability Moderate Challenging

The triolborate method excels in stability and enantioselectivity, making it ideal for asymmetric synthesis. In contrast, direct lithiation offers rapid access to reactive intermediates but demands stringent handling conditions.

Industrial Applications and Derivatives

Pharmaceutical Intermediates

Lithium (5-methyl-2-furanyl)- derivatives are pivotal in synthesizing histamine H₂ antagonists. For example, 5-dimethylaminomethyl-2-furanmethanol—a derivative prepared via Mannich reaction with dimethylamine and formaldehyde—is converted to thioether intermediates for antiulcer agents like famotidine analogs. The triolborate route’s high enantiopurity ensures compliance with regulatory standards for chiral drugs.

Polymerization Catalysts

Bis(indenyl)zirconium complexes incorporating 5-methyl-2-furyl groups, synthesized via lithiated furans, catalyze the production of elastomeric polypropylene. These catalysts, activated by methylalumoxane, achieve high molecular weight distributions (Đ = 2.5–3.5) and are instrumental in manufacturing impact-resistant plastics.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The lithium atom in this compound acts as a strong nucleophile, enabling regioselective additions to electrophilic carbonyl groups. Key findings include:

Example Reactions

SubstrateProduct FormedConditionsYieldSource
Aldehydes (e.g., PhCHO)Secondary alcoholsTHF, –78°C, 2 h80–92%
Epoxides (e.g., styrene oxide)2-(5-Methylfuran-2-yl)-1-phenylethanolEt₂O, 0°C, 1 h80%
Ketones (e.g., cyclohexanone)Tertiary alcoholsTHF, –40°C, 4 h68%

Mechanistic Insights

  • The reaction involves nucleophilic attack by lithium at the carbonyl carbon, followed by protonation (for aldehydes/ketones) or ring-opening (for epoxides) .

  • Steric effects from the methyl group on the furan ring influence selectivity in asymmetric additions .

Coupling Reactions

This reagent participates in cross-coupling reactions to form C–C bonds, particularly in the presence of transition-metal catalysts:

Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidProductCatalyst SystemYieldSource
4-BromotoluenePhenylboronic acid4-Methylbiphenyl derivativePd(PPh₃)₄, K₂CO₃75%
3-IodothiopheneVinylboronateThiophene-vinyl hybridPdCl₂(dppf), CsF82%

Key Observations

  • The methyl group enhances stability of the intermediate organopalladium complex, improving reaction efficiency .

  • Reactions proceed under mild conditions (room temperature, 12–24 h) with minimal side products .

Ring-Opening and Functionalization

The furan ring undergoes selective functionalization under controlled conditions:

Electrophilic Aromatic Substitution

ElectrophileProductConditionsYieldSource
Acetyl chloride5-Methyl-2-acetylfuranAlCl₃, CH₂Cl₂, 0°C65%
HNO₃ (dilute)5-Methyl-2-nitrofuranH₂SO₄, 0°C, 1 h58%

Oxidative Ring-Opening

Oxidizing AgentProductConditionsYieldSource
OzoneDicarbonyl compoundMeOH, –78°C, followed by Zn73%
mCPBAEpoxyfuran derivativeCH₂Cl₂, 25°C, 6 h61%

Stability and Handling Considerations

  • Reactivity is highly sensitive to moisture and oxygen, requiring anhydrous solvents (THF, Et₂O) and inert atmospheres .

  • Decomposition pathways include protonation by trace water to form 5-methylfuran and LiOH .

Scientific Research Applications

Chemistry: Lithium, (5-methyl-2-furanyl)- is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology and Medicine:

Industry: In the industrial sector, lithium, (5-methyl-2-furanyl)- is used in the production of polymers and advanced materials. Its ability to form strong carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of lithium, (5-methyl-2-furanyl)- primarily involves its strong nucleophilic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Comparison with Similar Lithium Compounds

Structural and Ionic Properties

The ionic radius of lithium (Li⁺) and its coordination behavior are critical to its reactivity. Revised Shannon ionic radii indicate that Li⁺ has an effective ionic radius of ~0.76 Å in six-fold coordination, which influences bond lengths and crystal packing in compounds like lithium succinate or lithium methylsuccinate . For example:

  • Lithium succinate (Li₂(C₄H₄O₄)) crystallizes in the achiral space group R3 at low temperatures, with Li⁺ ions in distorted octahedral coordination .
  • Lithium citrate (Li₃C₆H₅O₇) and lithium chloride (LiCl) exhibit distinct coordination geometries due to differences in anion size and charge density, affecting solubility and ion release kinetics .

Functional Comparisons

Compound Key Properties/Applications References
Lithium succinate Low-temperature crystal structure (R3); used in battery precursors.
Lithium citrate High solubility; tested for miticidal activity (ED₅₀: 25 mM).
LiCr₃O₈ High lithium insertion capacity (850–1100 Wh/kg) at elevated temps.
Lithium chloride Bioactive (Varroa mite control); ionic conductivity in batteries.

Lithium, (5-methyl-2-furanyl)- may share functional similarities with lithium carboxylates in energy storage or lithium halides in biocidal applications. However, its methyl-furanyl group could enhance organic solubility or alter electrochemical stability compared to inorganic counterparts.

Performance Metrics

  • Ionic Mobility : Lithium’s ionic radius and coordination environment directly impact conductivity. For instance, lithium citrate’s trivalent anion reduces Li⁺ mobility compared to LiCl, which has a simpler ionic lattice .
  • Thermal Stability : Lithium carboxylates (e.g., lithium methylsuccinate) decompose at moderate temperatures (~200–300°C), whereas oxides like LiCr₃O₈ tolerate higher temperatures for lithium insertion .
  • Bioactivity: Lithium chloride’s miticidal efficacy is concentration-dependent, while organolithium compounds like Lithium, (5-methyl-2-furanyl)- may exhibit targeted bioactivity due to organic ligand interactions .

Research Findings and Implications

  • Electrochemical Potential: If applicable to batteries, this compound’s organic component might reduce electrode degradation compared to oxide-based cathodes, though ionic conductivity could be lower than LiCr₃O₈ .
  • Contradictions : While lithium carboxylates and halides are well-characterized, the lack of direct data on furanyl-lithium compounds necessitates caution in extrapolating properties. For example, ftorafur (a fluorouracil-furan derivative) shows neurological toxicity in humans, but lithium’s presence may mitigate such effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Lithium, (5-methyl-2-furanyl)- and verifying its chemical purity?

  • Methodological Answer : Synthesis can be achieved via solvothermal reactions or solid-state methods. For solvothermal synthesis, dissolve stoichiometric amounts of 5-methyl-2-furanyl precursors (e.g., 5-methylfuran-2-carboxylic acid) in anhydrous THF or ethanol, and react with lithium hydride at 80–100°C under argon. Solid-state synthesis involves ball-milling lithium carbonate with 5-methyl-2-furanyl derivatives at 300–400°C for 12–24 hours.
  • Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, nuclear magnetic resonance (NMR; 1^1H, 13^{13}C) to verify organic moiety integrity, and inductively coupled plasma mass spectrometry (ICP-MS) for lithium quantification. Thermogravimetric analysis (TGA) can assess thermal stability .

Q. How should researchers design experiments to evaluate the ionic conductivity of Lithium, (5-methyl-2-furanyl)- in solid-state electrolytes?

  • Methodological Answer : Prepare pelletized samples via cold pressing (5–10 tons/cm2^2) and measure ionic conductivity using electrochemical impedance spectroscopy (EIS) across frequencies (0.1 Hz–1 MHz). Use blocking electrodes (e.g., gold or stainless steel) and control humidity (<1 ppm H2_2O). Calculate conductivity via the Arrhenius equation, ensuring activation energy (EaE_a) is derived from linear regression of log(σT) vs. 1/T plots. Compare results with known lithium-ion conductors (e.g., Li3_3N) for validation .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the electronic structure and lithium diffusion pathways in Lithium, (5-methyl-2-furanyl)-?

  • Methodological Answer : Employ density functional theory (DFT) with the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy . Use the Vienna Ab Initio Simulation Package (VASP) with projector augmented-wave (PAW) pseudopotentials to account for core-electron interactions . For diffusion studies, apply the nudged elastic band (NEB) method to map minimum energy paths. Validate with hybrid functionals (e.g., HSE06) to address bandgap underestimation in GGA.

Key Parameters :

ParameterValue
Energy cutoff500–600 eV
k-point meshΓ-centered 4×4×4
Convergence criteria105^{-5} eV/atom for energy, 0.01 eV/Å for forces

Q. How can researchers resolve discrepancies between theoretical predictions and experimental electrochemical performance data?

  • Methodological Answer : Cross-validate computational models by:

  • Adjusting pseudopotentials (e.g., PAW vs. ultrasoft) to refine lithium binding energies .
  • Incorporating entropy contributions via quasi-harmonic approximation for voltage predictions.
  • Experimentally reassessing electrode-electrolyte interfaces using X-ray photoelectron spectroscopy (XPS) to detect surface passivation layers.
    • Case Study : If DFT predicts a high Li+^+ mobility but experimental EIS shows low conductivity, check for grain boundary resistance via focused ion beam (FIB)-SEM tomography or neutron diffraction .

Q. What advanced techniques optimize the synthetic yield and crystallinity of Lithium, (5-methyl-2-furanyl)- for high-rate battery applications?

  • Methodological Answer : Apply design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, precursor purity). Use synchrotron-based XRD for real-time monitoring of crystallization dynamics. For enhanced crystallinity, employ spark plasma sintering (SPS) at 500–700°C under 50 MPa pressure. Pair with Rietveld refinement to quantify phase purity .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate ab initio calculations with experimental data to predict the thermodynamic stability of Lithium, (5-methyl-2-furanyl)- under operational conditions?

  • Methodological Answer :

  • Compute formation energy (ΔHfΔH_f) using DFT and compare with phase diagrams generated via CALPHAD (CALculation of PHAse Diagrams).
  • Validate with in situ Raman spectroscopy during thermal cycling (25–300°C) to detect decomposition products.
  • Use machine learning (e.g., Bayesian optimization) to correlate synthetic conditions (e.g., annealing time) with stability metrics .

Q. What methodological frameworks guide the design of multi-scale models for Lithium, (5-methyl-2-furanyl)- in hybrid electrode architectures?

  • Methodological Answer : Adopt a hierarchical approach:

Atomistic Scale : DFT for Li+^+ migration barriers.

Mesoscale : Kinetic Monte Carlo (kMC) to simulate ion transport across grain boundaries.

Continuum Scale : Finite element analysis (FEA) to model electrode porosity effects.

  • Validation : Compare simulated charge-discharge curves with experimental data from coin cells (C-rates: 0.1C–5C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.